Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride

Organic Synthesis Medicinal Chemistry Chemical Procurement

Researchers face critical molar miscalculations when substituting salt forms. This dihydrochloride salt (MW 275.17) vs. free base (MW 198.26) creates a 39% weight difference, directly impacting yields. - **Precision**: 98% min purity ensures accurate reagent addition. - **Solubility**: Freely soluble in aqueous media vs. poorly soluble free base. - **Identity**: Distinct from G9a inhibitor A-366 (CAS 1527503-11-2). Ideal for bioconjugation, SAR studies, and water-soluble prodrug synthesis.

Molecular Formula C9H20Cl2N2O2
Molecular Weight 259.171
CAS No. 100708-07-4
Cat. No. B595818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride
CAS100708-07-4
Synonyms(4-Amino-piperidin-1-yl)acetic acid ethyl esterdihydrochloride
Molecular FormulaC9H20Cl2N2O2
Molecular Weight259.171
Structural Identifiers
SMILESCCOC(=O)CN1CCC(CC1)N.Cl.Cl
InChIInChI=1S/C9H18N2O2.2ClH/c1-2-13-9(12)7-11-5-3-8(10)4-6-11;;/h8H,2-7,10H2,1H3;2*1H
InChIKeyLVMYKDMDTIUGOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride: Product Overview


Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride (CAS 100708-07-4) is a piperidine-based building block characterized by a primary amine at the 4-position and an ethyl acetate moiety at the 1-position, stabilized as a dihydrochloride salt [1]. This compound is frequently utilized as a synthetic intermediate in medicinal chemistry and organic synthesis due to its reactive amine and ester functionalities [2]. It is distinct from the free base (CAS 172967-30-5) and other salt forms, which exhibit different physicochemical properties . Importantly, this specific compound is a distinct chemical entity from the G9a inhibitor also referred to as "A-366" (CAS 1527503-11-2), despite sharing a common name in some vendor catalogs .

1 Dihydrochloride salt form supports aqueous synthesis workflows and stable storage
2 Higher purity specification reduces downstream purification steps in multi-step routes
3 Ethyl ester moiety provides a distinct reactivity profile for SAR exploration

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride: Substitution Risks


Substituting Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride with its free base (CAS 172967-30-5) or other ester/amide analogs introduces quantifiable differences in purity, molecular weight, and salt form that directly impact reaction stoichiometry, solubility, and handling . The dihydrochloride salt form offers enhanced stability and aqueous solubility compared to the free base, which is critical for aqueous reaction conditions [1]. Furthermore, the ethyl ester moiety differentiates it from methyl ester analogs (CAS 90152-50-4), which have distinct molecular weights and potentially different reactivity profiles [2]. These differences necessitate precise reagent specification to ensure reproducible synthetic outcomes and avoid costly re-optimization.

Free base The free base (CAS 172967-30-5) differs in molecular weight and solubility; direct substitution alters stoichiometry and may compromise aqueous reactions.
Methyl ester Methyl ester analog (CAS 90152-50-4) has distinct steric and reactivity properties; reactivity and purification profiles may not transfer.
G9a inhibitor Despite a shared common name “A-366”, CAS 1527503-11-2 is a selective G9a inhibitor, not a synthetic intermediate; using it as a building block invalidates experiments.

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride: Differentiation Evidence


Purity: Dihydrochloride vs. Free Base

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride (CAS 100708-07-4) is routinely available at a higher purity specification (98%) compared to its free base analog (CAS 172967-30-5), which is commonly supplied at 95% purity .

Purity comparison
Specification review
98% (salt) vs. 95% (free base)
Supports accurate stoichiometric planning
Vendor specifications; higher purity reduces purification needs
Organic Synthesis Medicinal Chemistry Chemical Procurement

Molecular Weight: Salt vs. Free Base

The dihydrochloride salt form (CAS 100708-07-4) has a molecular weight of 259.17 g/mol, which is significantly higher than the free base (CAS 172967-30-5) at 186.25 g/mol [1]. This 72.92 g/mol difference, attributable to the two HCl molecules, must be accounted for in reaction stoichiometry.

Molecular weight
Specification review
259.17 g/mol vs. 186.25 g/mol (+72.92 g/mol)
39.2% mass difference affects molar calculations
Correct salt-form molecular weight must be used
Synthetic Chemistry Reaction Optimization Analytical Chemistry

Aqueous Solubility Advantage

The dihydrochloride salt of ethyl 2-(4-aminopiperidin-1-yl)acetate is reported to be freely soluble in water, in contrast to its free base form, which exhibits poor aqueous solubility . This is a class-level inference for amine salts, supported by specific vendor descriptions.

Aqueous solubility
Class-level inference
Freely soluble (salt) vs. poorly soluble (free base)
Enables aqueous reaction conditions
Vendor-reported solubility; typical for amine salts
Formulation Science Aqueous Chemistry Reagent Handling

Ester vs. Amide Analogs

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride (CAS 100708-07-4) contains an ethyl ester moiety, which confers different lipophilicity and steric properties compared to its methyl ester analog (CAS 90152-50-4) and acetamide analog (CAS 882562-51-8) [1]. The calculated LogP for the dihydrochloride salt is 2.21480, indicating moderate lipophilicity that influences its behavior in biological assays and purification processes [2].

Ester vs. amide analogs
Class-level inference
Ethyl ester, LogP ≈ 2.21
Distinct lipophilicity influences purification and assay behavior
Methyl ester and amide analogs differ structurally
Medicinal Chemistry SAR Studies Organic Synthesis

Distinction from G9a Inhibitor A-366

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride (CAS 100708-07-4) is sometimes referred to as 'A-366' in vendor catalogs, but it is structurally and functionally distinct from the well-characterized G9a inhibitor A-366 (CAS 1527503-11-2) . The latter has an IC50 of 3.3 nM against G9a and >1000-fold selectivity over 21 other methyltransferases [1], while the former is a synthetic building block with no reported biological activity.

Identity distinction
Head-to-head comparison
Building block (no biological activity) vs. G9a inhibitor A-366 (IC50 3.3 nM)
Prevents experimental errors due to CAS confusion
Verify CAS 100708-07-4, not 1527503-11-2
Chemical Biology Epigenetics Drug Discovery

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride: Key Applications


Multi-Step Organic Synthesis

In complex synthetic routes, the 98% purity specification and well-defined dihydrochloride salt form of CAS 100708-07-4 are critical. The 39.2% difference in molecular weight compared to the free base directly impacts molar calculations. Using this high-purity salt ensures accurate reagent addition, minimizes side reactions, and improves overall yield, making it the preferred choice for medicinal chemists developing lead compounds [1].

Aqueous-Phase Reactions and Formulation

The freely soluble nature of the dihydrochloride salt enables reactions and formulations in aqueous media, a key advantage over the poorly soluble free base. This property is essential for bioconjugation chemistry, aqueous workup procedures, and the development of water-soluble prodrugs or reagents .

SAR Studies with 4-Aminopiperidine

The ethyl ester moiety of CAS 100708-07-4 provides a specific lipophilicity (LogP ~2.21) and reactivity profile that differs from methyl ester or acetamide analogs. This makes it a valuable building block for exploring SAR in drug discovery programs, particularly those targeting receptors or enzymes where the 4-aminopiperidine core is a known pharmacophore [2].

Procurement QC: Avoiding G9a Inhibitor Misidentification

Given the documented confusion between CAS 100708-07-4 (a synthetic building block) and CAS 1527503-11-2 (a potent G9a inhibitor), rigorous CAS number verification is mandatory. Procurement and inventory systems must be configured to distinguish these two compounds to prevent costly experimental errors in epigenetic or chemical biology research [3].

Application
Selection Property
Validation Focus
Multi-step organic synthesis
Dihydrochloride salt specification; purity profile for reliable stoichiometry
Confirm molecular-weight-based calculations; verify purity lot to minimize side products
Aqueous-phase reactions and formulation
Water solubility of dihydrochloride salt
Assess solubility in target buffer; ensure compatibility with aqueous workup
SAR studies with 4-aminopiperidine
Ethyl ester lipophilicity and reactivity
Differentiate from methyl ester/amide analogs in purification and biological readouts
Procurement QC: inhibitor misidentification
Distinct CAS number and chemical identity
Confirm CAS 100708-07-4 (building block) not 1527503-11-2 (G9a inhibitor) in inventory

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.